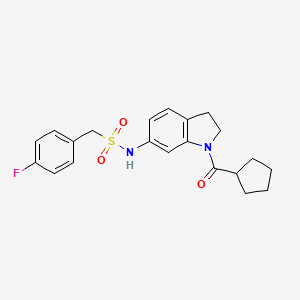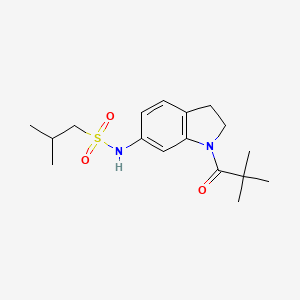![molecular formula C15H16N2O4S B6536560 N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide CAS No. 1040661-42-4](/img/structure/B6536560.png)
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide is a complex organic compound that features a furan ring, an indole moiety, and a sulfonamide group
作用机制
Target of Action
The compound N-(1-(furan-2-carbonyl)indolin-6-yl)ethanesulfonamide is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that N-(1-(furan-2-carbonyl)indolin-6-yl)ethanesulfonamide may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound influences multiple biochemical pathways.
Result of Action
Given the diverse biological activities associated with indole derivatives , it is likely that this compound exerts a variety of effects at the molecular and cellular levels.
生化分析
Biochemical Properties
N-(1-(furan-2-carbonyl)indolin-6-yl)ethanesulfonamide plays a crucial role in biochemical reactions due to its unique structure. The compound interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including N-(1-(furan-2-carbonyl)indolin-6-yl)ethanesulfonamide, have been shown to inhibit certain enzymes involved in inflammatory and cancer pathways . The compound’s interaction with these enzymes can lead to the modulation of biochemical pathways, potentially offering therapeutic benefits .
Cellular Effects
N-(1-(furan-2-carbonyl)indolin-6-yl)ethanesulfonamide affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of signaling pathways such as the epidermal growth factor receptor (EGFR) pathway, which is crucial in cell proliferation and survival . By affecting these pathways, N-(1-(furan-2-carbonyl)indolin-6-yl)ethanesulfonamide can alter cellular functions and potentially inhibit the growth of cancer cells .
Molecular Mechanism
The molecular mechanism of N-(1-(furan-2-carbonyl)indolin-6-yl)ethanesulfonamide involves its interaction with specific biomolecules. The compound can bind to enzymes and proteins, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling . This inhibition can result in the downregulation of signaling pathways involved in cell proliferation and survival, thereby exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(1-(furan-2-carbonyl)indolin-6-yl)ethanesulfonamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under certain conditions, but their activity may decrease over time due to degradation . Long-term exposure to N-(1-(furan-2-carbonyl)indolin-6-yl)ethanesulfonamide in in vitro or in vivo studies has shown sustained effects on cellular processes, although the extent of these effects can vary .
Dosage Effects in Animal Models
The effects of N-(1-(furan-2-carbonyl)indolin-6-yl)ethanesulfonamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity . Studies have shown that there is a threshold dose beyond which the compound’s beneficial effects are outweighed by its toxic effects . Therefore, careful dosage optimization is crucial for its potential therapeutic applications .
Metabolic Pathways
N-(1-(furan-2-carbonyl)indolin-6-yl)ethanesulfonamide is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism. For instance, indole derivatives are known to be metabolized by cytochrome P450 enzymes, which play a key role in drug metabolism . The interaction of N-(1-(furan-2-carbonyl)indolin-6-yl)ethanesulfonamide with these enzymes can influence metabolic flux and alter metabolite levels .
Transport and Distribution
The transport and distribution of N-(1-(furan-2-carbonyl)indolin-6-yl)ethanesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, indole derivatives can be transported across cell membranes by specific transporters, influencing their distribution within the body .
Subcellular Localization
The subcellular localization of N-(1-(furan-2-carbonyl)indolin-6-yl)ethanesulfonamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interaction with biomolecules and its overall biological activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide typically involves multi-step organic reactionsThe cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol can yield the indole intermediate . Subsequent steps involve the coupling of the furan ring and the sulfonamide group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The indole moiety can be reduced under hydrogenation conditions to form dihydroindole derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted indole and furan derivatives, which can be further functionalized for specific applications.
科学研究应用
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.
相似化合物的比较
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Furan Derivatives: Furan-2-carboxylic acid and 2,5-furandicarboxylic acid are structurally related and have applications in materials science and pharmaceuticals.
Uniqueness
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties
属性
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-2-22(19,20)16-12-6-5-11-7-8-17(13(11)10-12)15(18)14-4-3-9-21-14/h3-6,9-10,16H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFDIPDHFHNTCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC2=C(CCN2C(=O)C3=CC=CO3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{4-[(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)sulfamoyl]-3-methylphenyl}acetamide](/img/structure/B6536483.png)

![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide](/img/structure/B6536488.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B6536493.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3-methylbenzene-1-sulfonamide](/img/structure/B6536500.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-5-ethylthiophene-2-sulfonamide](/img/structure/B6536513.png)
![5-chloro-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide](/img/structure/B6536521.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-5-methylthiophene-2-sulfonamide](/img/structure/B6536527.png)

![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(4-methoxyphenyl)ethane-1-sulfonamide](/img/structure/B6536546.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzenesulfonamide](/img/structure/B6536564.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methylpropane-1-sulfonamide](/img/structure/B6536572.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]propane-2-sulfonamide](/img/structure/B6536573.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclohexanesulfonamide](/img/structure/B6536579.png)
